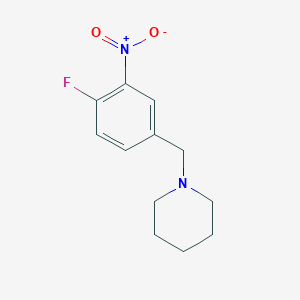

1-(4-Fluoro-3-nitrobenzyl)piperidine

Description

Properties

IUPAC Name |

1-[(4-fluoro-3-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-11-5-4-10(8-12(11)15(16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCAALVDGZDACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619717 | |

| Record name | 1-[(4-Fluoro-3-nitrophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509093-74-7 | |

| Record name | 1-[(4-Fluoro-3-nitrophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Fluoro 3 Nitrobenzyl Piperidine and Analogous Structures

Diverse Synthetic Pathways for Benzylpiperidine Core Formation

The construction of the benzylpiperidine scaffold, which joins an aromatic ring to a piperidine (B6355638) ring via a methylene (B1212753) bridge, can be accomplished through several strategic bond-forming reactions.

Nucleophilic Substitution Reactions Utilizing Piperidine as a Nucleophile

A primary and straightforward method for synthesizing the benzylpiperidine core is through nucleophilic substitution. This reaction typically involves the N-alkylation of piperidine with a suitably substituted benzyl (B1604629) halide, such as 4-fluoro-3-nitrobenzyl bromide. Piperidine, acting as the nucleophile, attacks the electrophilic benzylic carbon, displacing the halide and forming the desired carbon-nitrogen bond. The reaction is often facilitated by a base to neutralize the hydrogen halide byproduct and is conducted in a polar aprotic solvent.

The direct synthesis of 1-(4-fluoro-3-nitrobenzyl)piperidine can be achieved by reacting 4-fluoro-3-nitrobenzyl chloride or bromide with piperidine. This reaction is a classic example of nucleophilic substitution where the nitrogen atom of the piperidine ring acts as a nucleophile.

Table 1: Examples of Nucleophilic Substitution for Benzylpiperidine Synthesis

| Benzyl Halide Reactant | Nucleophile | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzyl bromide | Piperidine | K₂CO₃ | Acetonitrile (B52724) | This compound |

| Benzyl chloride | Piperidine | Et₃N | Dichloromethane | 1-Benzylpiperidine |

| 4-Methoxybenzyl chloride | Piperidine | NaHCO₃ | Dimethylformamide | 1-(4-Methoxybenzyl)piperidine |

Coupling Reactions for Aromatic-Aliphatic Linkage Establishment

Modern cross-coupling reactions offer powerful alternatives for forging the benzyl-piperidine bond, particularly for creating more complex or highly functionalized analogs. Palladium-catalyzed reactions are prominent in this area. researchgate.net For instance, a Suzuki coupling protocol can be employed to construct 4-benzyl piperidines. organic-chemistry.org This involves the reaction of a piperidine-containing organoborane reagent with an aryl halide in the presence of a palladium catalyst. organic-chemistry.orgunisi.it While this method typically forms a C-C bond at the 4-position of the piperidine ring, modifications can be adapted for N-benzylation. organic-chemistry.org

Another significant method is the Buchwald-Hartwig amination, which directly couples an aryl halide or triflate with an amine. While typically used for direct N-arylation, variations of this palladium-catalyzed reaction can be applied to form the N-benzyl linkage, especially in intramolecular contexts or with specific catalytic systems.

Reductive Amination Techniques for C-N Bond Construction

Reductive amination is a highly versatile and widely used method for forming C-N bonds. researchgate.net This two-stage process first involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate. youtube.com This intermediate is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of this compound, this would involve the reaction of 4-fluoro-3-nitrobenzaldehyde (B1361154) with piperidine. The initially formed iminium ion is then reduced using a selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netyoutube.com These reagents are mild enough not to reduce the starting aldehyde but are effective at reducing the protonated imine. youtube.com This method is valued for its operational simplicity and broad substrate scope. ucla.edu

Table 2: Reagents for Reductive Amination of Benzaldehydes with Piperidine

| Aldehyde | Amine | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzaldehyde | Piperidine | Sodium triacetoxyborohydride | Dichloroethane | This compound |

| Benzaldehyde | Piperidine | Sodium cyanoborohydride | Methanol | 1-Benzylpiperidine |

| 4-Chlorobenzaldehyde | Piperidine | H₂/Pd-C | Ethanol | 1-(4-Chlorobenzyl)piperidine |

Application of Metathesis in Piperidine Derivative Synthesis

Olefin metathesis, a Nobel prize-winning reaction, has found applications in the synthesis of complex cyclic structures, including piperidine derivatives. mdpi.com Ring-closing metathesis (RCM) is particularly powerful for constructing the piperidine ring itself from an acyclic diene precursor containing a nitrogen atom. While not a direct method for forming the benzyl-piperidine bond, it is crucial for synthesizing substituted piperidine cores that can then be benzylated. For example, a suitably functionalized diene-amine can be cyclized using a Grubbs or Schrock catalyst to form a dehydropiperidine, which can subsequently be reduced and N-benzylated to yield the final product. mdpi.com This strategy allows for the stereocontrolled introduction of substituents on the piperidine ring. mdpi.com

Functional Group Transformations and Derivatization

Once the core benzylpiperidine structure is formed, further modifications can be made, such as the introduction of specific functional groups onto the aromatic ring.

Introduction of Nitro Moieties through Nitration of Arylalkylpiperidines

The nitro group in this compound can also be introduced at a later stage through electrophilic aromatic substitution. If starting with 1-(4-fluorobenzyl)piperidine, a nitration reaction can be performed. This classic transformation typically uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com

The electron-donating nature of the alkylpiperidine group and the ortho-, para-directing effect of the fluorine atom will influence the regioselectivity of the nitration. The fluorine at position 4 directs incoming electrophiles to the ortho positions (3 and 5). The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired 3-nitro isomer and avoid over-nitration or side reactions.

Selective Fluorination Strategies on Benzyl and Piperidine Rings

The introduction of fluorine into organic molecules can profoundly alter their properties. In the context of benzylpiperidine analogs, fluorination can be directed at either the benzyl ring or the piperidine ring itself, requiring distinct strategic approaches.

Direct photocatalytic fluorination represents a modern approach for selectively functionalizing benzylic C-H bonds. brittonsfu.com This method can utilize a decatungstate anion photocatalyst in conjunction with a fluorine source like N-fluorobenzenesulfonimide (NFSI) to achieve direct C-H fluorination. brittonsfu.com Another strategy employs visible-light-activated diarylketone catalysts, such as 9-fluorenone (B1672902) for monofluorination, to abstract a benzylic hydrogen, which is then trapped by a fluorine radical donor. organic-chemistry.org For the piperidine ring, palladium-catalyzed [4 + 2] annulation strategies have been developed to construct 3-fluoropiperidines from α-fluoro-β-ketoester starting materials, offering a modular route to these structures. nih.gov Furthermore, the challenge of fluorinating pyridines prior to reduction is a known hurdle, as asymmetric hydrogenation of fluoropyridines can be complicated by side reactions like hydrodefluorination. dicp.ac.cn However, methods involving the asymmetric hydrogenation of a fluoro-enamide, derived from the corresponding fluoropyridine, have been successfully employed. scientificupdate.com

Interactive Table: Selective Fluorination Methods

| Method | Target Site | Catalyst/Reagent | Key Features |

| Photocatalytic C-H Fluorination | Benzylic C-H | Decatungstate Anion / NFSI | Direct fluorination of unactivated C-H bonds. brittonsfu.com |

| Visible-Light Catalysis | Benzylic C-H | 9-Fluorenone / Fluorine Donor | Operationally simple monofluorination. organic-chemistry.org |

| Palladium-Catalyzed Annulation | Piperidine Ring | Pd(dba)₂ / Ligand L1 | Modular [4+2] approach to 3-fluoropiperidines. nih.gov |

| Asymmetric Hydrogenation | Piperidine Ring | (COD)Ru(Me-allyl)₂ / Ligand | Hydrogenation of a pre-formed fluoro-enamide. scientificupdate.com |

Catalytic Approaches in Piperidine Synthesis

Catalysis is central to the modern synthesis of piperidines, enabling efficient ring saturation and the formation of key carbon-nitrogen bonds under milder conditions than classical methods.

The most common route to the piperidine core involves the hydrogenation of the corresponding pyridine (B92270) derivative. nih.gov This transformation is frequently accomplished using heterogeneous catalysts under hydrogen pressure. A variety of metal catalysts are effective, with rhodium on carbon (Rh/C) being a notable example that can catalyze the complete hydrogenation of aromatic rings, including pyridines, at moderate temperatures (e.g., 80 °C) in water. organic-chemistry.org Palladium on carbon (Pd/C) is also widely used, often in conjunction with an ammonium (B1175870) formate (B1220265) as a hydrogen source for the reduction of pyridine N-oxides to piperidines. organic-chemistry.org Recent advancements include electrocatalytic hydrogenation using carbon-supported rhodium catalysts, which can convert pyridine to piperidine at ambient temperature and pressure, presenting a more sustainable alternative to traditional high-pressure thermal processes. nih.govresearchgate.net

Interactive Table: Heterogeneous Catalysts for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Substrate Example | Reference |

| 10% Rh/C | H₂ (5 atm) | 80 °C, Water | Pyridines | organic-chemistry.org |

| Pd/C | Ammonium Formate | Mild Conditions | Pyridine N-oxides | organic-chemistry.org |

| Rh on Carbon | H₂O (Electrochemical) | Ambient Temp/Pressure | Pyridine | nih.govresearchgate.net |

Metal-catalyzed cross-coupling and substitution reactions are powerful tools for constructing piperidine derivatives. For instance, metal triflates, particularly Scandium(III) triflate (Sc(OTf)₃), have proven to be effective catalysts for diastereoselective nucleophilic substitution reactions on 2-acyloxypiperidines with silyl (B83357) enolates. nih.govacs.org This allows for the controlled introduction of alkyl groups onto the piperidine ring. nih.govacs.org Furthermore, copper-catalyzed intramolecular C–H amination provides a direct method for forming the piperidine ring from acyclic precursors. acs.org This approach represents an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

Stereochemical Control in Synthesis

For many pharmaceutical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. This requires the use of enantioselective or diastereoselective synthetic routes, or the separation of stereoisomers.

Asymmetric hydrogenation is a premier strategy for establishing chirality during the synthesis of piperidines. Iridium and rhodium complexes with chiral ligands are widely used for the enantioselective hydrogenation of pyridine derivatives. dicp.ac.cnacs.org For example, N-iminopyridinium ylides can be hydrogenated using an iridium catalyst with a chiral BINAP ligand to yield enantioenriched substituted piperidines. acs.org Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of N-benzylpyridinium salts can produce a variety of chiral piperidines. dicp.ac.cn Diastereoselective approaches often rely on substrate control, where existing stereocenters direct the formation of new ones. Metal triflate-catalyzed nucleophilic substitutions on substituted 2-acyloxypiperidines, for example, can exhibit high levels of diastereoselectivity, affording either cis- or trans-products depending on the substrate's protecting groups. acs.org

Interactive Table: Enantioselective Piperidine Synthesis

| Method | Catalyst System | Substrate | Key Outcome | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / BINAP / I₂ | N-iminopyridinium ylides | Access to substituted piperidines in good enantiomeric excesses. | acs.org |

| Asymmetric Transfer Hydrogenation | [RhCp*Cl₂]₂ / KI / Chiral Amine | N-benzylpyridinium salts | Synthesis of various chiral fluoropiperidines. | dicp.ac.cn |

| Diastereoselective Substitution | Sc(OTf)₃ | 2-Acyloxy-N-benzyloxycarbonylpiperidines | High cis- or trans-selectivity depending on substrate. | acs.org |

When a synthetic route produces a racemic mixture (an equal mix of two enantiomers), resolution techniques are employed to separate them. Catalytic kinetic resolution is a powerful method where one enantiomer reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. nih.gov For example, disubstituted piperidines can be resolved using chiral hydroxamic acids. nih.gov Another approach involves the use of a chiral base, such as n-BuLi with the chiral ligand sparteine, to selectively deprotonate one enantiomer of an N-Boc-protected piperidine. whiterose.ac.ukrsc.org For analytical and preparative scale separations, high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD) is a common and effective technique for resolving racemic piperidine derivatives. nih.gov Classical resolution, which involves forming diastereomeric salts with a chiral resolving agent like d-10-camphorsulfonic acid followed by separation via crystallization, remains a viable, large-scale method. googleapis.com

Fundamental Chemical Reactivity and Mechanistic Insights of 1 4 Fluoro 3 Nitrobenzyl Piperidine

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The piperidine ring contains a secondary amine nitrogen atom which is inherently nucleophilic due to the presence of a lone pair of electrons. This characteristic allows it to readily react with a variety of electrophilic species.

Interactions with Electrophilic Species

The nitrogen atom in the piperidine moiety of 1-(4-fluoro-3-nitrobenzyl)piperidine serves as the primary center for nucleophilic attack. This reactivity is analogous to that of other secondary amines and piperidine derivatives, which are known to engage in reactions with a wide array of electrophiles. For instance, piperidine is known to react with substrates like 2-substituted N-methylpyridinium ions. nih.gov In such reactions, the piperidine nitrogen acts as the nucleophile, initiating an addition to an electrophilic carbon. nih.gov

In some mechanisms, a second molecule of piperidine can act as a base, catalyzing the reaction by deprotonating the addition intermediate. nih.gov This dual role as both a nucleophile and a base is a key feature of piperidine's reactivity. The nucleophilicity of the piperidine nitrogen is fundamental to the formation of various N-substituted piperidine derivatives, which are synthesized by reacting piperidine with different electrophilic reagents. nih.gov

Aromatic Reactivity of the Fluoro-nitrobenzyl Moiety

The aromatic portion of the molecule, the 4-fluoro-3-nitrobenzyl group, exhibits reactivity patterns typical of benzene (B151609) rings substituted with strong electron-withdrawing groups. These substituents render the ring electron-deficient and govern its behavior in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich pi system of a benzene ring. masterorganicchemistry.com However, the presence of the strongly electron-withdrawing nitro (NO₂) group and the moderately electron-withdrawing fluorine (F) atom deactivates the aromatic ring in this compound towards electrophilic attack. libretexts.org

These deactivating groups pull electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺) or halonium ions (Br⁺, Cl⁺). libretexts.orglumenlearning.com When EAS does occur on such a deactivated ring, the directing effects of the existing substituents determine the position of the incoming electrophile. Both the nitro group and halogens are classified as meta-directors for EAS (with the exception of their role in activating SNAr, discussed below). libretexts.orgyoutube.com Therefore, any electrophilic substitution on the fluoro-nitrobenzyl moiety would be predicted to occur at the positions meta to both the fluorine and nitro groups.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Facilitated by Substituents

The most significant reactivity of the fluoro-nitrobenzyl moiety is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). This is a direct consequence of the electron-withdrawing substituents that deactivate the ring towards EAS. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.

The presence of strong electron-withdrawing groups is crucial for this mechanism, as they stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orglibretexts.org

In this compound, the nitro group is positioned ortho to the fluorine atom. This arrangement is ideal for activating the ring towards SNAr, with fluorine acting as the leaving group. wikipedia.orgmasterorganicchemistry.com The nitro group plays a critical role in stabilizing the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. wikipedia.orglibretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing feature. libretexts.org

Kinetic studies on the similar reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine show that the reaction is often subject to base catalysis, where a second molecule of the amine facilitates the removal of a proton from the initial zwitterionic intermediate. rsc.org The rate-limiting step can be influenced by the solvent; in many aprotic solvents, the departure of the fluoride (B91410) ion is the slow step, but in hydrogen-bond donor solvents that can assist in solvating the leaving group, the initial nucleophilic attack becomes rate-determining. rsc.org

| Factor | Influence on SNAr Rate | Rationale | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Increases Rate | Stabilizes the negative charge of the Meisenheimer complex. | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Position of EWG | Ortho/Para > Meta | Allows for direct resonance delocalization of the negative charge onto the EWG. | wikipedia.orglibretexts.org |

| Leaving Group | F > Cl > Br > I | The most electronegative atom best stabilizes the transition state of the rate-determining nucleophilic attack step. | masterorganicchemistry.com |

| Solvent | Variable | Hydrogen-bond donor solvents can assist in the departure of the leaving group, potentially changing the rate-determining step. | rsc.org |

In SNAr reactions, the typical leaving group reactivity order for halogens is F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend seen in Sₙ1 and Sₙ2 reactions, where iodide is the best leaving group. The reason for this difference is that in SNAr, the bond to the leaving group is not broken in the rate-determining step. masterorganicchemistry.com Instead, the rate is determined by the stability of the Meisenheimer complex. Fluorine, being the most electronegative halogen, is most effective at withdrawing electron density from the ring via the inductive effect. This makes the carbon atom it is attached to more electrophilic and better able to stabilize the transition state leading to the Meisenheimer complex.

Redox Chemistry of the Nitro Group

The nitroaromatic moiety is the most prominent site for redox activity in this compound. The high oxidation state of the nitrogen atom in the nitro group makes it susceptible to reduction through various pathways, which are central to the chemical and biological activities of many nitroaromatic compounds. nih.govnih.gov

The reduction of the nitro group typically initiates with a single-electron transfer to form a nitro anion-radical (ArNO₂⁻˙). nih.gov This process is a fundamental step in the metabolism and bioreductive activation of nitroaromatic compounds. nih.gov The energetics of this first electron transfer are described by the one-electron reduction potential (E¹), which is a critical parameter for predicting the rate and extent of reductive transformations. dtic.mil

The formation of the anion-radical is often the rate-limiting step in enzymatic reductions and can proceed via an "outer-sphere" electron transfer model, where the reaction rate is dependent on the reduction potential of the nitroaromatic compound. nih.gov Due to their inherent instability, these radical anions are often studied using techniques like anaerobic pulse radiolysis. nih.gov In some cases, intramolecular electron transfer can occur, leading to subsequent reactions such as dehalogenation if a suitable leaving group is present. iaea.org For 4-(2-nitrophenyl)-1,4-dihydropyridines, a related class of compounds, photochemical intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrophenyl group has been demonstrated, leading to a charge-separated radical ion pair. researchgate.net

| Step | Process Description | Intermediate Formed | Significance |

|---|---|---|---|

| 1 | Single-electron addition to the nitroaromatic ring. | Nitro anion-radical (ArNO₂⁻˙) | Initiates the reduction cascade; often rate-limiting. nih.gov |

| 2 | Protonation (in protic media). | Neutral radical or further reaction | Depends on the pKa of the anion-radical (typically 2-3). researchgate.net |

| 3 | Dissociation/Further Reaction | Varies (e.g., dissociation from an enzyme active site, intramolecular rearrangement). | Determines the subsequent chemical pathway. iaea.orgresearchgate.net |

Following the initial electron transfer, the nitro group can undergo a series of further reduction steps. The complete, six-electron reduction transforms the nitro group (ArNO₂) into an amino group (ArNH₂), proceeding through nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates. nih.govdtic.mil This stepwise reduction is a characteristic transformation pathway for nitroaromatic compounds under both chemical and biological reducing conditions. dtic.mil

Various reagents and systems can effect this transformation. Chemical methods include the use of boron triiodide (BI₃), generated in situ from potassium borohydride (B1222165) and iodine, which has been shown to be an effective reductant for a wide range of nitroarenes. acs.org Enzymatic reductions are also common, carried out by flavoenzymes such as NADPH:cytochrome P-450 reductase, which can reduce nitroaromatics and are frequently used to study their redox cycling. nih.gov The hydroxylamine intermediate is particularly significant as its subsequent fragmentation is a key step in the mechanism of action for some bioreductive prodrugs based on nitrobenzyl carbamates. rsc.org

| Starting Group | Electron/Proton Addition | Intermediate | Electron/Proton Addition | Final Product |

|---|---|---|---|---|

| Nitro (ArNO₂) | + 2e⁻, + 2H⁺ | Nitroso (ArNO) | + 2e⁻, + 2H⁺ | Amine (ArNH₂) |

| → Hydroxylamine (ArNHOH) | + 2e⁻ | |||

| This represents a net six-electron, six-proton reduction process. nih.govdtic.mil |

Catalytic Roles and Reaction Acceleration by this compound Derivatives

While the parent compound's primary role is not catalytic, the piperidine moiety is a well-established scaffold in organocatalysis. mdpi.comijnrd.org Derivatives of this compound could be envisioned as catalysts where the electronic properties of the substituted benzyl (B1604629) group modulate the basicity and steric environment of the piperidine nitrogen.

Piperidine and its derivatives are widely used as organocatalysts in a variety of organic transformations. ijnrd.org They can act as bases or nucleophiles to activate substrates. For instance, chiral piperidine derivatives have been employed in asymmetric Michael additions, cascade reactions, and the synthesis of complex natural products and alkaloids. researchgate.netnih.gov

The general mechanism often involves the formation of an enamine or iminium ion intermediate with the substrate, which then undergoes the desired reaction with high stereocontrol. The enantioselective reduction of nitroalkenes, for example, has been achieved using chiral catalysts in conjunction with Hantzsch esters as the reducing agent. mdpi.com Given this precedent, a chiral derivative of this compound could potentially catalyze similar reactions, with the electronically modified benzyl group influencing catalyst solubility, stability, and activity.

| Reaction Type | Role of Piperidine Catalyst | Typical Products | Reference |

|---|---|---|---|

| Michael Addition | Forms an enamine with a donor, facilitating addition to an acceptor. | γ-Nitro ketones | researchgate.net |

| Cascade Aza-Cope/Aza-Prins Cyclization | Participates in the formation of homoallylamines which then cyclize. | Substituted piperidines | researchgate.net |

| Nitro-Mannich/Reduction Cyclization | Catalyzes the initial C-C bond formation. | Asymmetric piperidines | mdpi.com |

| Enantioselective Reduction | As a component of a chiral bifunctional catalyst (e.g., thiourea-based). | Chiral nitroalkanes | mdpi.com |

Elucidation of Reaction Mechanisms

Understanding the fundamental reactivity of this compound requires detailed mechanistic studies, particularly through kinetics, to dissect the elementary steps of its reactions.

Kinetic studies on related systems provide a framework for understanding the potential reaction mechanisms of this compound. For example, the kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine have been studied extensively in various aprotic solvents. psu.edu These studies reveal that the reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, which can be subject to base catalysis by a second molecule of piperidine. The rate constants for the uncatalyzed (k₂) and catalyzed (k₃) pathways can be determined by plotting the observed rate constant against the piperidine concentration. psu.edu

Similarly, kinetic investigations of reactions involving other nitro-substituted benzyl compounds provide insight. The reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine was found to proceed through a multi-step (E1cB)ᵢₚ mechanism, with large negative entropies of activation suggesting a highly ordered transition state. rsc.orgrsc.org Kinetic isotope effects (kH/kD) in such studies help to determine the degree of proton transfer in the rate-determining step. rsc.org For the fragmentation of 4-nitrobenzyl carbamate (B1207046) prodrugs, kinetic studies showed that electron-donating substituents on the benzyl ring accelerate the fragmentation of the hydroxylamine intermediate, a finding consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.org

| Solvent | k₂ (uncatalyzed) (l mol⁻¹ s⁻¹) | k₃ (catalyzed) (l² mol⁻² s⁻¹) | k₃/k₂ (l mol⁻¹) |

|---|---|---|---|

| Toluene | 0.0016 | 0.45 | 281 |

| Dioxane | 0.0091 | 1.55 | 170 |

| Ethyl Acetate (B1210297) | 0.043 | 3.58 | 83 |

| Acetonitrile (B52724) | 1.18 | - | No catalysis observed |

| Nitromethane | 0.47 | - | No catalysis observed |

Identification and Characterization of Reaction Intermediates

The primary reaction pathway for this compound involves the substitution of the fluorine atom on the aromatic ring. The presence of the nitro group ortho to the fluorine atom strongly activates the ring towards nucleophilic attack. In the formation of this compound from a suitable precursor, or in its subsequent reactions, the formation of a Meisenheimer complex is a key mechanistic feature. nih.govnih.gov

Meisenheimer complexes are anionic σ-adducts that are generally considered reactive intermediates in SNAr reactions. nih.gov While often transient, their stability can be influenced by the solvent, the nature of the nucleophile, and the electron-withdrawing substituents on the aromatic ring. nih.gov In the context of this compound chemistry, the piperidine moiety can act as the incoming nucleophile attacking a 4-fluoro-3-nitrobenzyl electrophile, or in subsequent reactions, another nucleophile could displace the piperidine group, though the former is more synthetically relevant for its formation.

Spectroscopic and Computational Insights

Direct spectroscopic observation of the Meisenheimer complex for the specific reaction leading to this compound is not extensively documented in publicly available literature. However, detailed studies on closely related systems provide a robust framework for understanding the characteristics of these intermediates.

UV-Vis Spectroscopy: The formation of Meisenheimer complexes is often accompanied by the appearance of intense colors, making UV-Vis spectroscopy a valuable tool for their detection. nih.gov For instance, the reaction of p-nitrophenyl derivatives with amines in various solvents, including ionic liquids, has been monitored using UV-Vis spectroscopy, showing the development of characteristic absorption bands of the intermediate species. researchgate.net The reaction of p-nitrophenyl acetate with piperidine, for example, results in a time-dependent increase in absorbance at a specific wavelength, allowing for kinetic analysis of the intermediate's formation and decay. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation of Meisenheimer complexes. The formation of the σ-adduct disrupts the aromaticity of the ring, leading to significant changes in the chemical shifts of the ring protons. Protons at positions ortho and para to the site of nucleophilic attack typically experience a notable upfield shift due to the change in hybridization from sp2 to sp3 at the carbon bearing the nucleophile and the increased electron density on the ring. nih.gov While specific 1H NMR data for the Meisenheimer complex of this compound is scarce, data for analogous 4-fluoro-3-nitrotoluene (B1295202) provides a reference for the expected signals of the aromatic protons. chemicalbook.comchemicalbook.com

Computational Studies: Density Functional Theory (DFT) calculations have become instrumental in modeling the reaction pathways of SNAr reactions and characterizing the geometries and energies of intermediates and transition states. rsc.orgresearchgate.net Computational analyses can predict whether a reaction proceeds through a stable Meisenheimer intermediate or a more concerted mechanism where the intermediate exists as a transition state rather than a distinct species. nih.gov These studies reveal that the stability of the Meisenheimer complex is a critical factor; highly stabilized complexes favor a stepwise mechanism, whereas less stable adducts may lead to a concerted pathway. nih.govrsc.org For reactions involving activated nitroaromatic systems, the formation of a Meisenheimer intermediate is generally predicted. researchgate.net

The table below summarizes the types of data used to characterize reaction intermediates in analogous SNAr reactions.

| Analytical Technique | Type of Data Obtained | Relevance to this compound Intermediates |

| UV-Vis Spectroscopy | Absorption maxima (λmax), Time-dependent absorbance changes | Detection of the colored Meisenheimer complex and kinetic analysis of its formation and consumption. |

| NMR Spectroscopy | Chemical shifts (δ) of aromatic protons, Changes in coupling constants | Structural confirmation of the non-aromatic Meisenheimer σ-adduct by observing characteristic upfield shifts of ring protons. |

| Computational Chemistry (DFT) | Potential energy surfaces, Geometries of intermediates and transition states, Predicted kinetic isotope effects | Elucidation of the reaction mechanism (stepwise vs. concerted) and prediction of the stability and structure of the Meisenheimer complex. |

Advanced Computational and Theoretical Chemistry of 1 4 Fluoro 3 Nitrobenzyl Piperidine

Quantum Chemical Characterization

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, dictated by its electronic arrangement. For 1-(4-Fluoro-3-nitrobenzyl)piperidine, these studies illuminate the distribution of electrons and energy levels within the molecular orbitals.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. openaccesspub.org

Computational studies on similarly substituted aromatic compounds indicate that the HOMO is typically localized on the more electron-rich fragments of the molecule. In this case, it would likely be distributed across the piperidine (B6355638) ring and the benzyl (B1604629) moiety. Conversely, the LUMO is expected to be centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro (NO₂) group. nih.gov This separation of frontier orbitals suggests a potential for intramolecular charge transfer (ICT). openaccesspub.org The presence of the electron-withdrawing nitro group is known to enhance nonlinear optical (NLO) properties in similar molecules. nih.gov

Table 1: Theoretical Quantum Chemical Parameters for this compound Note: The following data are illustrative, based on typical density functional theory (DFT) calculations for structurally related molecules.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔEg) | ~ 4.5 eV | Reflects chemical stability and low reactivity. |

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting reactive sites. For this compound, the MEP would show distinct regions of varying electrostatic potential.

The most negative potential (red/yellow regions) is anticipated to be concentrated around the oxygen atoms of the nitro group and the fluorine atom, due to their high electronegativity. These areas represent the most likely sites for electrophilic attack. The nitrogen atom of the piperidine ring would also exhibit a region of negative potential, characteristic of its lone pair of electrons. In contrast, the hydrogen atoms of the piperidine ring and the aromatic ring would exhibit positive potential (blue regions), making them susceptible to nucleophilic interaction. Studies on analogous nitrophenyl derivatives confirm that nitro groups are strong centers for electrophilic attacks. nih.gov

Mulliken charge analysis would further quantify this charge distribution, assigning partial charges to each atom. This analysis would likely show significant negative charges on the oxygen and fluorine atoms and a positive charge on the nitrogen atom of the nitro group.

Conformational Analysis and Molecular Dynamics Simulations

Preferred Conformations of the Piperidine Ring

The six-membered piperidine ring is known to adopt several conformations, primarily the chair, boat, and twist-boat forms. nih.gov Extensive research, including both experimental and computational studies, confirms that the chair conformation is the most stable and preferred arrangement for piperidine and its derivatives. nih.goved.ac.uk This preference is due to the minimization of torsional strain and steric hindrance.

In this compound, the bulky benzyl substituent attached to the nitrogen atom would strongly favor an equatorial position on the chair conformer. This orientation minimizes steric clashes known as 1,3-diaxial interactions that would occur if the substituent were in an axial position. mdpi.com The influence of fluorine substitution on piperidine ring conformation can be complex, involving a balance of steric repulsion and electrostatic interactions, such as charge-dipole and dipole-dipole forces. researchgate.netnih.govresearchgate.net However, given the N-substitution pattern, the chair conformation with an equatorial benzyl group remains the most probable low-energy state.

Flexibility and Rotational Barriers of the Benzyl Moiety

The molecule possesses significant flexibility, primarily due to the rotation around the single bond connecting the benzylic carbon to the piperidine nitrogen. The energy barrier for this rotation determines the conformational dynamics of the benzyl group relative to the piperidine ring.

Theoretical calculations on similar benzyl and N-benzhydryl systems show that these rotational barriers are influenced by both steric and electronic factors. researchgate.netmdpi.com For this compound, the rotation of the benzyl group would be hindered by steric interactions with the piperidine ring. The barrier to rotation in benzyl radicals has been calculated to be around 11-12.5 kcal/mol, and similar values can be expected for this neutral molecule, though substitution can alter this significantly. researchgate.net The presence of ortho-substituents on the benzene (B151609) ring is known to increase the rotational barrier. mdpi.com While the fluoro and nitro groups are not in the ortho position relative to the piperidine connection, their electronic influence could have a minor effect on the rotational energy profile.

Theoretical Studies of Reactivity

Computational methods can predict the chemical reactivity of this compound. The electronic and structural analyses from the previous sections provide the basis for these predictions.

The MEP map and frontier orbital analysis (Section 4.1) are primary tools for this purpose.

Nucleophilic Character : The region of high electron density on the piperidine nitrogen, evidenced by its negative electrostatic potential, marks it as a primary nucleophilic and basic center. It is the most likely site to be protonated or to react with electrophiles.

Electrophilic Character : The aromatic ring, rendered electron-deficient by the potent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. The areas of positive potential on the ring carbons, particularly those ortho and para to the nitro group, are potential sites for attack by nucleophiles.

Reactivity Indices : Global reactivity descriptors derived from the HOMO and LUMO energies, such as electrophilicity and nucleophilicity indices, could quantitatively rank the molecule's reactivity. Studies on similar molecules with nitro groups show they possess a strong electrophilic nature. nih.gov

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions, identifying the high-energy transition states that connect reactants to products. For a molecule like this compound, theoretical calculations can map out the energy landscape for its synthesis and potential subsequent reactions.

The primary synthetic route to this compound likely involves the nucleophilic substitution of a halide (e.g., bromide or chloride) from 4-fluoro-3-nitrobenzyl halide by piperidine. Density Functional Theory (DFT) is a common method used to model such reactions. Calculations would typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms for the reactants (piperidine and the benzyl halide), the product (this compound), and the transition state.

Transition State Searching: Identifying the saddle point on the potential energy surface corresponding to the transition state of the reaction. This is a critical step, as the geometry of the transition state reveals the concerted or stepwise nature of the bond-forming and bond-breaking processes.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For the nucleophilic substitution reaction, a computational study would likely predict an SN2-type mechanism. The table below illustrates the kind of data that would be generated from such a study.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Imaginary Frequency (cm-1) |

|---|---|---|---|

| Reactants (Piperidine + 4-Fluoro-3-nitrobenzyl bromide) | 0.0 | N/A | N/A |

| Transition State | +15.2 | N-C bond: 2.1 Å, C-Br bond: 2.4 Å | -250 |

| Products (this compound + HBr) | -25.8 | N-C bond: 1.47 Å | N/A |

Computational Insights into Mechanistic Aspects

Beyond predicting pathways, computational chemistry offers deep insights into the electronic and steric factors that govern reaction mechanisms. For this compound, several mechanistic aspects could be investigated computationally.

One area of interest is the influence of the substituents on the benzene ring—the fluorine atom and the nitro group—on the reactivity of the benzylic carbon. The nitro group is a strong electron-withdrawing group, which would be expected to activate the benzylic position towards nucleophilic attack. The fluorine atom, also electron-withdrawing, further modulates the electronic properties of the ring.

Computational analyses that provide mechanistic insights include:

Natural Bond Orbital (NBO) Analysis: This method examines the charge distribution and orbital interactions within the molecule. For the transition state of the synthesis, NBO analysis could quantify the extent of bond formation between the piperidine nitrogen and the benzylic carbon, and the degree of bond cleavage of the benzyl-halide bond.

Atoms in Molecules (AIM) Theory: AIM analysis can characterize the nature of chemical bonds and other interactions based on the topology of the electron density. This could be used to study the changes in bonding during the reaction.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. An MEP map of 4-fluoro-3-nitrobenzyl halide would show a region of positive potential around the benzylic carbon, indicating its susceptibility to nucleophilic attack.

These computational tools allow for a detailed, quantitative understanding of why a particular reaction mechanism is favored over others.

Molecular Recognition and Interaction Modeling (Excluding Biological Targets)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. While often discussed in the context of biological systems, it is a fundamental concept in all areas of chemistry. Computational modeling can predict how this compound might interact with other molecules or surfaces, which is crucial for applications in materials science or catalysis.

Modeling studies could explore the self-association of this compound molecules or their interactions with a solvent or a stationary phase in chromatography. These models would rely on accurately calculating the various intermolecular forces at play. For instance, the interaction of this compound with a graphene surface could be modeled to understand its potential as a component in electronic devices.

Non-Covalent Interactions and Intermolecular Forces

The physical properties and crystal packing of this compound are dictated by the network of non-covalent interactions between its molecules. nih.gov These forces, though weaker than covalent bonds, are numerous and collectively significant. nih.govmdpi.com The key intermolecular forces for this compound would include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F and N-C bonds, as well as the highly polar nitro group. These permanent dipoles lead to electrostatic attractions between molecules. mdpi.com

Hydrogen Bonding: While the molecule itself does not have traditional hydrogen bond donors (like O-H or N-H), the nitrogen of the piperidine ring and the oxygens of the nitro group can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., a protic solvent), these interactions would be important. In the solid state, weak C-H···O and C-H···F hydrogen bonds may also play a role in the crystal packing.

π-π Stacking: The electron-deficient nitro-substituted benzene ring can participate in π-π stacking interactions with other aromatic rings.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. It maps the close contacts between molecules, providing a fingerprint of the non-covalent interactions. For a related compound, 4-(4-nitrophenyl)piperazin-1-ium, Hirshfeld analysis revealed that O···H/H···O interactions were the most significant, highlighting the importance of hydrogen bonding and close contacts involving the nitro group. A similar analysis for this compound would provide quantitative data on the contributions of different types of intermolecular contacts.

| Interaction Type | Percentage Contribution | Description |

|---|---|---|

| H···H | 45% | Represents the large number of hydrogen atoms on the molecular surface. |

| O···H / H···O | 25% | Highlights the role of the nitro group oxygens as hydrogen bond acceptors. |

| F···H / H···F | 15% | Indicates the involvement of the fluorine atom in weak hydrogen bonding. |

| C···H / H···C | 10% | General van der Waals contacts. |

| Other | 5% | Includes C···C, N···H, etc. |

Role of 1 4 Fluoro 3 Nitrobenzyl Piperidine As a Versatile Chemical Building Block and Scaffold

Core Component in the Synthesis of Complex Organic Molecules

The utility of the 4-fluoro-3-nitrobenzyl moiety, the key functional component of 1-(4-Fluoro-3-nitrobenzyl)piperidine, is well-documented in the synthesis of complex organic molecules. For instance, the related precursor, 4-fluoro-3-nitrobenzyl alcohol, serves as a crucial intermediate in the multi-step synthesis of EW-7197, a potent and orally bioavailable inhibitor of the TGF-β type I receptor kinase, which has shown potential in cancer immunotherapy. The alcohol is typically converted to a more reactive species, such as 4-fluoro-3-nitrobenzyl bromide, to facilitate its incorporation into larger molecular frameworks.

Similarly, 4-fluoro-3-nitrobenzyl bromide has been employed in the preparation of unnatural amino acids, such as (RS)-4-fluoro-3-nitrophenylalanine. These modified amino acids are valuable tools in peptide science and drug discovery. The synthesis involves the reaction of the benzyl (B1604629) bromide with a suitable glycine (B1666218) equivalent.

While direct literature explicitly detailing the use of this compound as a starting material in the total synthesis of a specific complex natural product or pharmaceutical is not abundant, its structural components point to its high potential. The piperidine (B6355638) nitrogen can be readily functionalized, while the reactive nitrobenzyl group provides a handle for a wide array of chemical transformations. The reduction of the nitro group to an amine is a key step, allowing for the introduction of new substituents or the formation of heterocyclic rings. This versatility makes the 4-fluoro-3-nitrobenzyl group a valuable synthon in the assembly of complex, biologically active molecules.

Platform for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. google.comnih.gov The this compound scaffold is well-suited for this purpose due to its multiple points of diversification.

The piperidine ring itself can be substituted at various positions, and the nitrogen atom can be part of further reactions. More significantly, the 4-fluoro-3-nitrobenzyl moiety offers a rich platform for creating chemical diversity. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, among other functional groups.

A notable example of the utility of the 4-fluoro-3-nitrobenzyl group in library generation is its use in the solid-phase synthesis of 1,2-disubstituted benzimidazoles. In this approach, a polymer-supported phosphine (B1218219) reacts with 4-fluoro-3-nitrobenzyl iodide to form a phosphonium (B103445) linker. This is followed by aromatic substitution with primary amines and subsequent cyclization to generate a library of benzimidazoles, which are a class of compounds with a broad spectrum of biological activities. This demonstrates the potential of the 4-fluoro-3-nitrobenzyl moiety to be incorporated into automated or semi-automated synthesis platforms for the generation of diverse compound libraries.

The Ugi four-component reaction (Ugi-4CR) is another powerful tool for generating chemical libraries, and piperidine-based scaffolds have been successfully employed in this context to create structurally diverse molecules. google.com Although a library based specifically on this compound via the Ugi reaction is not explicitly documented, the principles of this multicomponent reaction suggest its feasibility. The piperidine nitrogen could act as the amine component, and the other components could be varied to rapidly generate a large number of distinct products.

Design and Synthesis of Fluorinated Drug Scaffolds (Focus on synthetic utility)

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. biomedpharmajournal.orggoogle.com The this compound scaffold provides a synthetically accessible entry point to a range of fluorinated drug-like molecules.

The synthetic utility of this building block lies in the predictable reactivity of its functional groups. The piperidine ring is a common feature in many approved drugs, and its presence provides a degree of "drug-likeness" to the resulting molecules. The fluorine atom on the phenyl ring can modulate the pKa of nearby functional groups and can participate in favorable interactions with biological targets. google.com

The nitro group is the key to the synthetic versatility of this scaffold. Its reduction to an aniline (B41778) derivative opens up a vast chemical space for further functionalization. This newly formed amino group can be a nucleophile in a variety of reactions, or it can be a precursor for the formation of a wide range of nitrogen-containing functional groups. For example, it can be diazotized and converted to other substituents via Sandmeyer-type reactions.

Furthermore, the entire 4-fluoro-3-aminobenzyl group (after reduction of the nitro group) can be a key pharmacophoric element. The relative positions of the fluorine, the amino group, and the benzyl methylene (B1212753) group can be important for binding to a biological target. The ability to easily modify the amino group allows for the fine-tuning of the electronic and steric properties of this part of the molecule, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Application in Fragment-Based Drug Design Research (Focus on fragment properties)

Fragment-based drug design (FBDD) has emerged as a powerful approach for the discovery of new drug leads. nih.gov This method relies on the screening of small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity but do so efficiently. These fragment hits then serve as starting points for the development of more potent and selective drug candidates.

For a molecule to be considered a good fragment, it should typically adhere to the "Rule of Three," which suggests a molecular weight of less than 300 Da, no more than 3 hydrogen bond donors and acceptors, and a calculated logP of less than 3. this compound itself has a molecular weight that is on the higher end for a typical fragment. However, its constituent parts, namely the piperidine ring and the 4-fluoro-3-nitrobenzyl moiety, can be considered as valuable fragments or as scaffolds for the construction of fragment libraries.

The piperidine ring is a common motif in many fragment libraries due to its three-dimensional character and its ability to present substituents in well-defined spatial orientations. scientificupdate.com The 4-fluoro-3-nitrobenzyl group also possesses fragment-like properties. The fluorine atom can be a useful probe for 19F-NMR screening, a powerful technique in FBDD. The nitro group, while not always ideal in a final drug molecule, can be a valuable feature in a fragment as it provides a clear vector for chemical elaboration.

In the context of FBDD, a library of compounds could be synthesized where the this compound scaffold is decorated with a variety of small substituents. This would allow for the exploration of the chemical space around this core structure and the identification of key interactions with a target protein. The inherent reactivity of the nitro group would then provide a straightforward path for growing the fragment hits into more potent lead compounds.

Structure Reactivity/interaction Relationship Srir Studies and Molecular Design Principles for 1 4 Fluoro 3 Nitrobenzyl Piperidine Analogs

Influence of Substituent Position and Nature on Chemical Properties

The placement of the electron-withdrawing fluoro and nitro groups on the benzyl (B1604629) ring is a critical determinant of the compound's chemical properties. The specific 4-fluoro-3-nitro substitution pattern establishes a distinct electronic environment that influences the reactivity of the benzyl group and the molecule as a whole.

The reactivity of a substituted benzyl system is highly sensitive to the position of its substituents. For instance, studies on benzyl indazole derivatives have shown that substituting a fluoro group at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity compared to meta or para substitutions. nih.gov This suggests that the proximity of the fluorine atom to the reaction center or binding pocket can be crucial. In the case of 1-(4-fluoro-3-nitrobenzyl)piperidine, the fluorine is para to the benzylic carbon, while the nitro group is meta. This arrangement affects the electron density of the aromatic ring and the electrophilicity of the benzylic position.

Furthermore, the electronic nature of the substituents plays a vital role. In a study of certain piperidine (B6355638) derivatives, analogs with electron-deficient groups like cyano were found to be inactive, indicating a preference for more electron-rich aromatic systems in that specific biological context. dndi.org The combined electron-withdrawing effects of both the fluoro and nitro groups in this compound make the aromatic ring electron-poor, which can influence its participation in reactions like electrophilic aromatic substitution or its ability to form certain molecular interactions.

Research on isomers, such as 1-(4-fluoro-2-nitrophenyl)piperidine, where the piperidine is directly attached to the ring, highlights that different positional arrangements are synthetically accessible and would exhibit distinct chemical properties due to the altered proximity of the substituents to the amine. scbt.com

Table 1: Effect of Fluoro-Substituent Position on Biological Activity in an Indazole Series This table is based on findings from a study on YC-1 analogs and illustrates the principle of positional isomer effects, which is applicable to the design of benzylpiperidine analogs.

| Substituent Position (Fluoro) | Relative Inhibitory Activity (IC50) | Reference |

| ortho | 4.9 µM | nih.gov |

| meta | 10 µM | nih.gov |

| para | 19 µM | nih.gov |

Impact of Piperidine Ring Substitution on Reactivity

The piperidine ring is not merely a passive linker; its conformation and the presence of substituents can profoundly influence the molecule's properties. nih.govresearchgate.net Introducing unsaturation into the piperidine ring, for example, was found to increase the potency of a series of anti-trypanosomal agents by tenfold, demonstrating that modifying the heterocycle can have dramatic effects. dndi.org

Substitution directly on the piperidine ring is a key strategy for modulating physicochemical properties. A prominent example is the use of fluorine substitution to alter the basicity (pKa) of the piperidine nitrogen. scientificupdate.com This modulation has been shown to have significant consequences for a molecule's biological behavior, including its interaction with efflux pumps like P-glycoprotein (P-gp) and its potential for off-target effects, such as binding to the hERG potassium ion channel. scientificupdate.com For instance, introducing a fluorine atom in the axial position of the piperidine ring can lead to an increase in basicity compared to its equatorial counterpart, a phenomenon attributed to the antiparallel orientation of the C-F bond relative to the N+-H bond in the protonated form. scientificupdate.com

In other N-benzylpiperidine series, substitutions at the 4-position of the piperidine ring have been extensively explored to optimize biological activity. nih.gov These findings underscore that modifications to the piperidine moiety are a critical component in the design of analogs of this compound. A related compound, 1-(3-Fluoro-4-nitrobenzyl)piperidine-2-carboxylic acid, introduces a carboxyl group onto the piperidine ring, which would drastically alter its polarity, charge, and interaction profile. chiralen.com

Modulating Molecular Interactions through Structural Modifications

Structural changes to the this compound scaffold directly impact its ability to engage in non-covalent interactions, which are fundamental to its behavior in a chemical or biological system.

Both the fluoro and nitro groups present in the molecule can act as hydrogen bond acceptors. While often considered weak, these interactions can be significant in determining molecular conformation and intermolecular recognition. rsc.org Sensitive techniques like hydrogen/deuterium (H/D) exchange have successfully demonstrated that both neutral organic nitro and fluoro groups can participate in hydrogen bonding in solution. rsc.org

The ability of fluorine to act as a hydrogen bond acceptor has been characterized in various molecular systems. In a series of 4-anilino-5-fluoroquinazolines, a clear through-space interaction between an N-H proton and a nearby fluorine atom was observed. escholarship.org The strength of this N-H···F hydrogen bond could be systematically modulated by altering the electronic properties of other substituents on the aromatic ring. escholarship.org Similarly, a favorable dipole interaction between a C-F bond and a protonated piperidine nitrogen (C-F···H-N+) has been noted, which can influence the preferred conformation of fluorinated piperidines. scientificupdate.com In this compound, the piperidine nitrogen itself is a hydrogen bond acceptor, and its basicity and accessibility are influenced by the benzyl substituent.

The electron-poor nature of the 4-fluoro-3-nitrophenyl ring suggests it can participate in favorable aromatic stacking interactions with electron-rich aromatic systems. The distribution of electrostatic potential across the aromatic face, which is heavily influenced by the fluoro and nitro substituents, is a key determinant of the nature and strength of these interactions.

The effect of fluorine substitution on aromatic stacking is complex. While highly fluorinated aromatics are known to engage in "quadrupolar" stacking with themselves or other aromatics, even a single fluorine atom can alter the electrostatic landscape of the ring. Studies on fluorinated benzylideneanilines show that systematic changes in the number and position of fluorine substituents can shift the preference for different aromatic interaction geometries. nih.gov The primary influence of fluorine in these cases may not be direct atom-atom interactions but rather the modulation of molecular dipole moments, which in turn dictates crystal packing and intermolecular assembly. nih.gov The combination of the electronegative fluorine and the strongly electron-withdrawing nitro group in this compound creates a highly polarized aromatic system poised for specific electrostatic and stacking interactions.

Rational Design Principles for Modulating Chemical Reactivity

The rational design of analogs based on the this compound scaffold involves the deliberate modification of its structure to achieve a desired chemical reactivity or interaction profile. rsc.org This process relies on established structure-activity relationships (SAR) and an understanding of fundamental chemical principles. researchgate.netnih.gov

A primary design strategy involves exploring different substitution patterns on both the aromatic and piperidine rings. nih.govunisi.it For the aromatic ring, this could involve:

Varying substituent position: Moving the fluoro and nitro groups to create isomers (e.g., 2-fluoro-5-nitro) to alter steric hindrance and electronic effects.

Changing substituent nature: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy) to systematically tune the electronic properties of the ring. nih.govunisi.it

For the piperidine ring, rational design strategies include:

Introducing substituents: Placing groups at the 3- or 4-positions of the piperidine ring to probe for new interactions or to alter the molecule's vectoral projection. nih.gov

Modulating pKa: Using fluorine substitution on the piperidine ring itself to fine-tune the basicity of the nitrogen, which can improve pharmacokinetic properties by, for example, reducing unwanted hERG channel interactions. scientificupdate.com

Conformational constraint: Introducing unsaturation (e.g., forming a tetrahydropyridine) or incorporating the ring into a bicyclic system to reduce conformational flexibility. dndi.org

Table 2: Guiding Principles for Rational Design of Benzylpiperidine Analogs

| Design Principle | Structural Modification Example | Desired Outcome | Reference |

| Modulate Basicity | Introduction of a fluorine atom onto the piperidine ring. | Alter pKa to reduce off-target binding (e.g., hERG) and modify cell permeability. | scientificupdate.com |

| Tune Electronic Properties | Replace the nitro group with cyano or methoxy (B1213986) groups on the benzyl ring. | Systematically alter the ring's electron density to optimize stacking or electronic complementarity. | nih.govunisi.it |

| Explore Vector Space | Add substituents to the 4-position of the piperidine ring. | Probe for additional binding interactions and optimize orientation within a target site. | nih.govnih.gov |

| Alter Flexibility | Introduce a double bond within the piperidine ring (tetrahydropyridine). | Constrain conformation to potentially increase binding affinity. | dndi.org |

By integrating these principles, new analogs of this compound can be rationally designed to systematically explore and optimize their chemical and interactive properties for a wide range of applications.

QSAR (Quantitative Structure-Activity Relationship) Methodologies in Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone in computational chemistry and toxicology, aiming to correlate the structural or property-based features of chemical compounds with their biological activities or chemical properties in a quantitative manner. For novel or less-studied compounds such as this compound, QSAR methodologies offer a predictive framework to estimate various physicochemical and toxicological endpoints, thereby guiding further research and development while minimizing extensive laboratory testing. mdpi.comnih.gov This is particularly relevant for classes of compounds like nitroaromatics and piperidine derivatives, which are known for their diverse biological activities and potential environmental impact. mdpi.comresearchgate.net

The development of a robust QSAR model is a multi-step process that begins with the curation of a dataset of structurally related compounds with known activities or properties. mdpi.com For a compound like this compound, this would involve gathering data on other substituted nitrobenzylpiperidines or related nitroaromatic compounds. nih.govnih.gov The molecular structure of each compound is then captured numerically through the calculation of "molecular descriptors." These descriptors, which can range from simple constitutional indices to complex quantum-chemical parameters, are the independent variables in the subsequent statistical modeling. mdpi.comnih.gov

A mathematical model is then generated to establish a relationship between these descriptors and the property of interest. Common statistical techniques employed include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netnih.gov The predictive power and robustness of the resulting model are rigorously assessed through internal and external validation procedures. nih.gov

Applicable QSAR Modeling Techniques

Several QSAR modeling techniques are pertinent for predicting the chemical properties of this compound and its analogs. The choice of method often depends on the complexity of the relationship between the structural features and the property being modeled.

Multiple Linear Regression (MLR): This is one of the most straightforward QSAR methods, where a linear equation is developed to correlate the dependent variable (e.g., toxicity) with a set of independent variables (molecular descriptors). nih.govijprajournal.com For instance, a study on nitrobenzene (B124822) derivatives might use MLR to link toxicity to descriptors like the logarithm of the octanol-water partition coefficient (logP), LUMO energy, and Parr's electrophilicity index. researchgate.net

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is a statistical method that reduces the dimensionality of the data by creating latent variables. nih.gov

Machine Learning Approaches: Non-linear relationships are often better captured by machine learning methods. researchgate.netnih.gov

Support Vector Machines (SVM) / Support Vector Regression (SVR): These methods are effective for both classification and regression problems and have been successfully used to model the toxicity of nitroaromatic compounds. nih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They can model highly complex and non-linear relationships between molecular descriptors and activity. researchgate.net

The table below summarizes various modeling techniques and their validation statistics from studies on related compound classes.

| Modeling Technique | Compound Class Studied | Key Statistical Parameters | Reference |

| Multiple Linear Regression (MLR) | Nitrobenzene Derivatives | R² = 0.963, Q²(LOO) = 0.944 | researchgate.net |

| Support Vector Regression (SVR) | Nitroaromatic Compounds | Training R² = 0.88, Test R² = 0.95 | nih.gov |

| OLS-MLR & Linear SVM | Piperidine Derivatives | R² > 0.85 (Training), R² > 0.8 (Test) | researchgate.netnih.gov |

| Genetic Algorithm - MLR (GA-MLR) | Furan-pyrazole piperidine derivatives | R² = 0.742–0.832, Q²(LOO) = 0.684–0.796 | nih.gov |

This table is interactive. Users can sort the columns to compare different modeling techniques.

Key Molecular Descriptors and Their Relevance

The predictive accuracy of a QSAR model is heavily dependent on the selection of appropriate molecular descriptors. For a molecule with the distinct structural features of this compound—namely, a piperidine ring, a nitroaromatic group, and a fluorine atom—a combination of different classes of descriptors would be necessary to capture its chemical and electronic character comprehensively.

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and describe the electronic properties of a molecule. For nitroaromatic compounds, descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial. mdpi.com The E-LUMO, for example, is often related to the electrophilicity of the molecule, a key factor in the toxic mechanisms of many nitroaromatics. mdpi.com Other relevant quantum-chemical descriptors include dipole moment and Mulliken charges, which can indicate the molecule's polarity and reactivity at specific atomic sites. nih.gov

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule's structure, describing its size, shape, and branching. researchgate.net They are computationally inexpensive and have been shown to be effective in modeling the properties of piperidine derivatives. researchgate.netnih.gov

Physicochemical Descriptors: The most common descriptor in this class is the logarithm of the octanol-water partition coefficient (logP), which quantifies the hydrophobicity of a molecule. mdpi.com Hydrophobicity is a critical parameter as it influences a compound's absorption, distribution, and ability to cross biological membranes.

The following table outlines the types of molecular descriptors that would be significant in a QSAR study of this compound and its analogs.

| Descriptor Class | Specific Descriptor Examples | Relevance to this compound | Reference |

| Quantum-Chemical | E-LUMO, E-HOMO, Dipole Moment, Mulliken Charges | Describes electronic properties, electrophilicity, and reactivity, which are influenced by the nitro and fluoro groups. | mdpi.comnih.govnih.gov |

| Physicochemical | LogP (Hydrophobicity) | Influences bioavailability and interaction with biological targets. | mdpi.com |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the molecular structure, including the piperidine ring and its substitution pattern. | researchgate.netnih.gov |

| 3D-Descriptors | 3D-Autocorrelation Descriptors | Captures three-dimensional structural information relevant to receptor binding. | nih.gov |

This table is interactive. Users can sort the columns to explore different descriptor classes.

By employing these sophisticated QSAR methodologies and a carefully selected set of molecular descriptors, it is possible to build predictive models for various properties of this compound. Such models are invaluable for prioritizing experimental testing, designing safer analogs, and gaining a deeper understanding of the structure-property relationships that govern the behavior of this and related compounds.

Future Research Directions and Emerging Applications in the Field of N Benzylpiperidines

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-benzylpiperidines is evolving from classical methods toward more efficient, scalable, and environmentally benign processes. While traditional routes like the Dieckmann condensation and catalytic hydrogenation of pyridines remain fundamental, contemporary research emphasizes novel catalytic systems and one-pot procedures. dtic.mil

A key area of development is the use of advanced transition metal catalysis. For instance, a modern approach involves a hydroboration procedure using 9-borabicyclo[3.3.1]nonane (9-BBN) on a suitable alkene, followed by a palladium-catalyzed cross-coupling reaction to construct the benzylpiperidine scaffold. unisi.it Iron-catalyzed reductive amination has also emerged as an efficient and sustainable method for preparing piperidines. mdpi.com Other innovative strategies include the asymmetric synthesis of piperidines through nitro-Mannich/reduction cyclization cascades and one-pot cyclization/reduction sequences of halogenated amides. mdpi.com These methods often provide higher yields and better selectivity under milder conditions compared to older protocols.

| Method | Key Reagents/Catalysts | Description | Source |

| Hydroboration/Cross-Coupling | 9-BBN, Tetrakis(triphenylphosphine)palladium(0) | Builds the benzylpiperidine scaffold via a borane (B79455) intermediate and subsequent Pd-catalyzed coupling. | unisi.it |

| Knoevenagel Condensation | Malononitrile, N-benzyl-4-piperidone | A classic carbon-carbon bond-forming reaction used to create substituted N-benzylpiperidines. | researchgate.net |

| Iron-Catalyzed Reductive Amination | Iron Catalyst | An eco-friendly method for intramolecular amination to form the piperidine (B6355638) ring. | mdpi.com |

| Asymmetric Nitro-Mannich/Reduction | Chiral Catalysts | Creates chiral piperidines through a cascade reaction, offering high stereocontrol. | mdpi.com |

| Conjugate Addition/Wittig Reaction | Phenylboronic Acid, Wittig Reagent | A multi-step sequence involving the addition of a phenyl group and subsequent chain extension. | nih.gov |

Exploration of Unconventional Reactivity Pathways

Beyond established synthetic routes, researchers are exploring unconventional reactivity to access novel N-benzylpiperidine derivatives with unique substitution patterns. These pathways often involve harnessing reactive intermediates or employing specialized catalytic cycles.

One such area is the use of Heck coupling reactions, which have been successfully applied to 2-substituted-5-methylenepiperidines to introduce benzylic groups at the 5-position, creating 5,6-dehydropiperidines. whiterose.ac.uk Another innovative approach is the formal [3+3] cycloaddition involving the ring-opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex, which provides an efficient route to functionalized 5-methylene piperidines. whiterose.ac.uk Furthermore, specific reactions of N-benzyl-4-piperidones with reagents like the aminal of β-dimethylaminoacrolein have been shown to yield ketocyanines, demonstrating the utility of the piperidone carbonyl group in forming extended conjugated systems. researchgate.net Researchers have also investigated ring expansion reactions with alkyl azides and unique epoxidations of pyridinium (B92312) salts as potential, albeit sometimes challenging, routes to new piperidine structures. dtic.mil

Advanced Characterization Techniques for Understanding Molecular Behavior

A deep understanding of the three-dimensional structure, electronic properties, and intermolecular interactions of N-benzylpiperidines is critical for their application, particularly in drug design. Advanced characterization techniques are indispensable for elucidating these complex molecular behaviors.